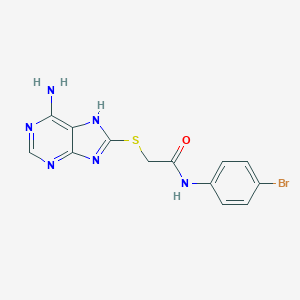![molecular formula C25H27N3O6S B297307 (5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B297307.png)
(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a thiazolidinedione derivative, which is a class of drugs that have been used to treat type 2 diabetes. However, recent research has shown that this compound has a wide range of potential applications beyond diabetes treatment.
Mécanisme D'action
The mechanism of action of (5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, research has shown that this compound has potent antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potent antioxidant and anti-inflammatory properties. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for research on (5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound.
2. Clinical trials to determine the safety and efficacy of this compound in humans.
3. Exploration of the potential therapeutic applications of this compound beyond cancer, neurodegenerative diseases, and inflammation.
4. Development of new synthetic methods to improve the solubility and bioavailability of this compound.
5. Examination of the potential synergistic effects of this compound with other drugs or therapies.
Méthodes De Synthèse
The synthesis of (5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-aminothiophenol to form the corresponding Schiff base. This Schiff base is then reacted with ethyl acetoacetate to form the thiazolidinedione derivative.
Applications De Recherche Scientifique
Research has shown that (5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has a wide range of potential therapeutic applications. Some of the most promising areas of research include cancer treatment, neurodegenerative diseases, and inflammation.
Propriétés
Formule moléculaire |
C25H27N3O6S |
|---|---|
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H27N3O6S/c1-32-19-13-17(14-20(33-2)23(19)34-3)15-21-24(30)28(25(31)35-21)16-22(29)27-11-9-26(10-12-27)18-7-5-4-6-8-18/h4-8,13-15H,9-12,16H2,1-3H3/b21-15+ |
Clé InChI |
JAWKIEYDPWHWDI-RCCKNPSSSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=O)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B297224.png)
![4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297226.png)
![1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297228.png)
![Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate](/img/structure/B297229.png)

![N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide](/img/structure/B297233.png)
![2-benzyl-8-[bis(4-methylphenyl)methylidene]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B297235.png)
![10-[Bis(4-methoxyphenyl)methylene]-4-(3-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B297238.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorobenzyl)benzenesulfonamide](/img/structure/B297240.png)
amino]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B297242.png)
![4-chloro-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2,6-dichlorobenzyl)benzenesulfonamide](/img/structure/B297243.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297244.png)
![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B297247.png)
![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-difluorophenyl)acetamide](/img/structure/B297249.png)